molecular formula C16H26O2 B14637142 Benzene, 1-methoxy-4-[(octyloxy)methyl]- CAS No. 54384-75-7

Benzene, 1-methoxy-4-[(octyloxy)methyl]-

Cat. No.: B14637142
CAS No.: 54384-75-7
M. Wt: 250.38 g/mol
InChI Key: UYQBQYJDWQIJEP-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(octyloxy)methyl]- is an organic compound characterized by a benzene ring substituted with a methoxy group at the 1-position and an octyloxy methyl group at the 4-position. This compound is part of the larger family of substituted benzenes, which are widely studied due to their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(octyloxy)methyl]- typically involves the alkylation of a methoxybenzene derivative. One common method is the Williamson ether synthesis, where a methoxybenzene is reacted with an alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under reflux conditions to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of Benzene, 1-methoxy-4-[(octyloxy)methyl]- may involve continuous flow processes to ensure high yield and purity. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-[(octyloxy)methyl]- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid or oleum at elevated temperatures.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Nitration: Nitro derivatives of the benzene ring.

    Sulfonation: Sulfonic acid derivatives.

    Halogenation: Halogenated benzene derivatives.

Scientific Research Applications

Benzene, 1-methoxy-4-[(octyloxy)methyl]- finds applications in various fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(octyloxy)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxy methyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-4-methyl-: Similar structure but with a methyl group instead of an octyloxy methyl group.

    Benzene, 1-ethoxy-4-methyl-: Similar structure but with an ethoxy group instead of a methoxy group.

    Benzene, 1-methoxy-4-ethyl-: Similar structure but with an ethyl group instead of an octyloxy methyl group.

Uniqueness

Benzene, 1-methoxy-4-[(octyloxy)methyl]- is unique due to the presence of the long octyloxy methyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This makes it particularly interesting for applications requiring specific solubility and permeability characteristics.

Properties

CAS No.

54384-75-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-methoxy-4-(octoxymethyl)benzene

InChI

InChI=1S/C16H26O2/c1-3-4-5-6-7-8-13-18-14-15-9-11-16(17-2)12-10-15/h9-12H,3-8,13-14H2,1-2H3

InChI Key

UYQBQYJDWQIJEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCC1=CC=C(C=C1)OC

Origin of Product

United States

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